Actinonin - 13434-13-4

Actinonin

Catalog Number: EVT-257769
CAS Number: 13434-13-4
Molecular Formula: C19H35N3O5
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Actinonin is a naturally occurring pseudopeptide antibiotic initially isolated from Streptomyces species []. Its structure resembles a tripeptide and contains a hydroxamic acid group [, ]. Actinonin is classified as a metalloprotease inhibitor [, ] and has garnered significant attention as a research tool due to its ability to inhibit various enzymes across different organisms, including bacteria, parasites, and mammals. Its main target in prokaryotes is Peptide Deformylase (PDF), an essential enzyme for bacterial protein synthesis [, , ].

Future Directions
  • Developing more potent and specific PDF inhibitors: Further optimization of actinonin's structure could lead to the development of more effective antibacterial agents with improved pharmacological properties [, ].
  • Investigating the therapeutic potential of HsPDF inhibitors: Further research is needed to fully understand the role of HsPDF in cancer development and evaluate the clinical potential of actinonin derivatives as anticancer therapies [, , , ].
  • Exploring the role of APN in various diseases: While actinonin is known to inhibit APN, its full therapeutic potential in this area remains largely unexplored [, ].

Amastatin

  • Compound Description: Amastatin is a tetrapeptide inhibitor of aminopeptidases, including Aminopeptidase N (APN) []. It is a well-known inhibitor that is often used as a comparison compound for studying the inhibition of M1 family aminopeptidases.

BB-3497

  • Compound Description: BB-3497 is an N-formyl-hydroxylamine derivative identified as a potent and selective inhibitor of peptide deformylase (PDF) []. Like Actinonin, it displays antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis [].
  • Relevance: BB-3497 and Actinonin are structurally related, both containing a hydroxamic acid moiety that interacts with the active site metal ion of PDF []. Both compounds exhibit a time-dependent mechanism of inhibition, forming a tight-binding complex with PDF [, ]. Unlike Actinonin, BB-3497 demonstrates good oral bioavailability [], making it a more promising candidate for clinical development.

Bestatin

  • Compound Description: Bestatin is a low-molecular-weight inhibitor of aminopeptidases [, ], specifically targeting APN/CD13 []. It exhibits cytotoxic effects on APN/CD13-positive tumors and metastases [].

CAP01891052

  • Compound Description: CAP01891052 is a triazine and quinoline-containing molecule identified through structure-based pharmacophore screening as a potential inhibitor of Plasmodium falciparum peptide deformylase (PfPDF) [].

IBS297042

  • Compound Description: IBS297042 is an indole and piperidine-containing molecule identified as a potential inhibitor of PfPDF through structure-based pharmacophore screening [].
  • Relevance: Similar to CAP01891052, IBS297042 was identified based on the Actinonin–PfPDF complex, indicating possible structural resemblance and inhibitory activity against PfPDF []. Further experimental studies are required to validate these predictions.

MAS (Met-Ala-Ser)

  • Compound Description: MAS is a tripeptide used as a ligand in the crystallization of E. coli Ni-PDF, providing structural insights into the substrate binding mode [].
  • Relevance: While not an inhibitor, MAS represents a substrate-like molecule that aids in understanding the structural basis of Actinonin's binding to PDF. By comparing the binding modes of MAS and Actinonin within the PDF active site, researchers can gain insights into the key interactions responsible for Actinonin's inhibitory activity [].

SB-543668

  • Compound Description: SB-543668 is a small molecule PDF inhibitor that acts as a competitive, readily reversible inhibitor [].
  • Relevance: Unlike Actinonin, which exhibits slow, tight-binding inhibition, SB-543668 shows rapid and reversible inhibition of PDF []. This difference in the inhibition mechanism highlights the diverse binding kinetics and potential for developing PDF inhibitors with varying pharmacological profiles.

Benzothiazolylidenehydroxamic Acid Derivatives

  • Compound Description: These are a novel series of compounds designed and synthesized as potential PDF inhibitors []. These compounds possess a hydroxamic acid group as a metal-chelating moiety, essential for PDF inhibitory activity [].
  • Relevance: These derivatives were inspired by Actinonin's structure and its interaction with PDF, particularly focusing on the hydroxamic acid moiety crucial for metal chelation and enzyme inhibition []. Modifications in the N-alkyl substituent of these derivatives demonstrated structure-activity relationships, offering insights into optimizing potency against PDF.

1,10-Phenanthroline

  • Relevance: This compound completely abolished the cytotoxic effects of Meprin, a metalloprotease, on cultured renal tubular epithelial cells []. This observation supports the hypothesis that Meprin's toxicity is related to its enzymatic activity, which is inhibited by 1,10-Phenanthroline. This finding is relevant to the study of Actinonin because Actinonin is also a metalloprotease inhibitor, and understanding the effects of other metalloprotease inhibitors can provide insights into potential mechanisms of action.
Source and Classification

Actinonin is classified as a peptide mimetic antibiotic. It belongs to a broader category of compounds known as hydroxamic acids, which are characterized by their ability to inhibit certain metalloenzymes. The antibiotic was first described in the early 1960s, when researchers identified its antimicrobial properties against various bacterial strains, including Mycobacterium phlei and Staphylococcus aureus .

Synthesis Analysis

The synthesis of actinonin has been explored through various methods. One notable approach is the anhydride–ester method, which involves the reaction between amino-amides and anhydrides to yield structural analogues of actinonin. This method typically includes the following steps:

  1. Formation of Amino-Amides: The initial step involves synthesizing amino-amides from appropriate precursors.
  2. Reaction with Anhydrides: The amino-amides are then reacted with anhydrides to produce acids, which can subsequently be converted into methyl esters using methanolic alkaline hydroxylamine.
  3. Isolation of Actinonin: The desired product, actinonin or its analogues, is purified through standard techniques such as chromatography .

The synthesis parameters, such as temperature, reaction time, and concentrations of reactants, are crucial for achieving high yields and purity.

Molecular Structure Analysis

Actinonin's molecular structure is characterized by a unique arrangement that includes a hydroxamic acid functional group. The chemical formula for actinonin is C11H14N2O3C_{11}H_{14}N_{2}O_{3}. Its structure can be depicted as follows:

  • Core Structure: The compound features a cyclic structure with a hydroxamic acid moiety that plays a critical role in its biological activity.
  • Key Functional Groups: The presence of the hydroxamic acid group allows actinonin to chelate metal ions, which is essential for its inhibitory effects on metalloenzymes like peptide deformylase .
Chemical Reactions Analysis

Actinonin primarily participates in reactions involving the inhibition of peptide deformylase, an enzyme crucial for the processing of nascent proteins in bacteria and mitochondria. The chemical reactions can be summarized as follows:

  1. Inhibition of Peptide Deformylase: Actinonin binds to the active site of peptide deformylase, preventing it from removing the formyl group from N-terminal methionine residues in newly synthesized proteins.
  2. Impact on Protein Synthesis: This inhibition leads to the accumulation of immature proteins, disrupting normal cellular functions and ultimately inhibiting bacterial growth .
Mechanism of Action

The mechanism of action of actinonin involves several key steps:

  1. Binding to Peptide Deformylase: Actinonin mimics the substrate of peptide deformylase, allowing it to bind effectively to the enzyme's active site.
  2. Disruption of Protein Maturation: By inhibiting peptide deformylase, actinonin prevents the proper maturation of proteins required for bacterial growth and survival.
  3. Bacteriostatic Effect: Research indicates that actinonin exerts a bacteriostatic effect rather than a bactericidal one, primarily by interfering with total cellular RNA synthesis rather than directly killing bacteria .
Physical and Chemical Properties Analysis

Actinonin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 218.24 g/mol.
  • Solubility: It is soluble in dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: Actinonin is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties influence its application in laboratory settings and therapeutic contexts.

Applications

Actinonin has several scientific applications due to its unique properties:

  1. Antimicrobial Agent: It has demonstrated effectiveness against various foodborne pathogens such as Escherichia coli, Listeria monocytogenes, and Salmonella spp., making it valuable in food safety .
  2. Cancer Research: Actinonin has been studied for its potential anticancer properties due to its ability to inhibit peptide deformylase in human cells, suggesting it may affect cancer cell proliferation .
  3. Biochemical Studies: As an inhibitor of peptide deformylase, actinonin serves as a useful tool in biochemical research to study protein synthesis pathways in prokaryotes and mitochondria .
Introduction to Actinonin in Contemporary Biomedical Research

Historical Discovery and Biosynthetic Origins of Actinonin

Actinonin was first isolated in 1962 from Streptomyces species as a naturally occurring antibacterial agent, though its precise mechanism remained elusive for decades [2] [3]. The compound belongs to a rare class of hydroxamate-containing metalloproteinase inhibitors characterized by an N-hydroxy-2-pentyl-succinamic acid warhead [4]. This structural motif enables potent chelation of metal ions in enzymatic active sites, forming the basis of its biological activity.

Biosynthetic studies reveal actinonin’s assembly involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. Key insights emerged from heterologous expression and gene deletion experiments, which identified ActI—an AurF-like diiron N-oxygenase—as essential for hydroxamate formation through N-hydroxylation [5]. The pathway employs an unusual ethylmalonyl-CoA (EMC) variant to generate the alkyl-succinamic acid precursor, distinct from primary metabolic routes [4]. Comparative genomics indicates conserved mechanisms in related natural products like matlystatins, highlighting evolutionary optimization of this metalloenzyme-targeting scaffold [4] [5].

Table 1: Core Enzymes in Actinonin Biosynthesis

EnzymeFunctionBiological Role
ActIAurF-like N-oxygenaseCatalyzes hydroxamate warhead formation
NRPS/PKSHybrid assembly lineConstructs peptide-polyketide backbone
EMC pathwayEthylmalonyl-CoA biosynthesisGenerates alkyl-succinate precursor
MethyltransferaseN-terminal methylationModifies peptide moiety

Actinonin as a Model Compound for Studying Bacterial Peptide Deformylase (PDF) Inhibition

The 2000 discovery that actinonin inhibits bacterial peptide deformylase (PDF) revolutionized its biomedical significance [1] [3]. PDF—a conserved zinc-dependent metalloprotease—catalyzes removal of N-terminal formyl groups from nascent bacterial proteins, an essential step in prokaryotic protein maturation. Actinonin’s slow tight-binding inhibition mechanism involves a two-step process: initial rapid binding (Kᵢ = 64 nM) followed by conformational tightening (Kᵢ* = 1 nM), resulting in prolonged enzyme inactivation [7]. Structural analyses of actinonin-PDF complexes (e.g., Staphylococcus aureus PDF, PDB: 1LRU) reveal critical interactions:

  • The hydroxamate group chelates the active-site Zn²⁺ ion
  • Hydrophobic sidechains occupy the S1' substrate pocket
  • Hydrogen bonds stabilize the peptide backbone with catalytic residues (His, Glu) [3] [7]

This binding mode validated PDF as an attractive antibacterial target due to its bacterial essentiality and structural distinction from human mitochondrial PDF [1] [9]. Actinonin exhibits potent activity against diverse pathogens, including Vibrio anguillarum (IC₅₀ = 6.94 μM; MIC = 2.85 μM) [2]. However, resistance emerges via folD mutations, which disrupt 10-formyl-tetrahydrofolate production—a cofactor for methionyl-tRNA formyltransferase (Fmt)—effectively bypassing the formylation-deformylation cycle [2] [9]. This mechanistic insight guided clinical candidates like GSK1322322, now in Phase II trials for skin infections [4] [9].

Table 2: Actinonin’s Antibacterial Profile

Bacterial SpeciesPDF Inhibition (IC₅₀)Growth Inhibition (MIC)Resistance Mechanism
Vibrio anguillarum6.94 μM2.85 μMfolD deletion (774-852 bp)
Streptococcus agalactiae1.0 nM (Kᵢ*)Not reportedEfflux pumps
Staphylococcus aureusLow nM rangeModerateFmt inactivation

Theoretical Frameworks for Actinonin’s Multifunctional Bioactivity

Beyond antibacterial effects, actinonin’s zinc-chelating warhead enables inhibition of diverse metalloenzymes, establishing it as a versatile pharmacophore model. Key theoretical frameworks explain its polypharmacology:

  • Metalloproteinase Inhibition Thermodynamics: The hydroxamate group provides optimal geometry for bidentate metal coordination, while its alkyl chain enables adaptive hydrophobic packing in enzyme active sites. Molecular dynamics simulations reveal binding energy gains (–35.11 kJ/mol) when cyclopentyl-ethyl replaces pentyl in Plasmodium PDF inhibitors, highlighting scaffold optimization potential [8].

  • Conformational Selection Theory: Actinonin induces "closure" of PDF’s active-site cleft (δₐₚ = 47.5° → 28.2°), enhancing complementary surface area. This induced-fit mechanism is observed in meprin proteases (e.g., meprin A/B), where actinonin disrupts extracellular matrix remodeling in cancer and renal injury models [1] [7].

  • Chemotype-Target Decoupling Strategies: Bioinformatics-driven genome mining (e.g., ClusterScout analysis of >135,000 bacterial genomes) identified "actinonin-like" BGCs lacking hydroxamates, such as gammanonins from Gammaproteobacteria. This demonstrates how actinonin’s core scaffold—separated from its metallophilic warhead—inspires novel antibacterial designs [6].

Table 3: Comparative Affinity of Actinonin for Metalloproteinases

Enzyme TargetOrganismBinding AffinityBiological Consequence
Peptide deformylaseS. agalactiaeKᵢ* = 1.0 nMBacteriostasis
Meprin AHomo sapiensIC₅₀ ≈ 0.4 μMReduced renal ischemia injury
Plasmodium PDFP. falciparumDocking score: –24.7 kJ/molAnti-malarial (IC₅₀: 2.5–3.0 μM)
Matrix metalloproteinasesIn vitroLow μM rangeAnti-tumor activity

Actinonin’s therapeutic potential extends to:

  • Antimalarial Applications: Inhibits Plasmodium falciparum PDF (IC₅₀ = 2.5–3.0 μM) via Glu199 hydrogen bonding and Leu157 hydrophobic interactions [8].
  • Oncology: Modulates meprin-mediated ECM degradation, influencing tumor metastasis and renal fibrosis [1].
  • Immunomodulation: Subinhibitory concentrations enhance formylated peptide release, potentiating neutrophil recruitment via formyl peptide receptors (FPR) [9].

Properties

CAS Number

13434-13-4

Product Name

Actinonin

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide

Molecular Formula

C19H35N3O5

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1

InChI Key

XJLATMLVMSFZBN-VYDXJSESSA-N

SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO

Solubility

Soluble in DMSO, not in water

Synonyms

Actinonin.

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO

Isomeric SMILES

CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO

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